molecular formula C9H14O3 B2927097 1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid CAS No. 1447944-17-3

1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid

Cat. No.: B2927097
CAS No.: 1447944-17-3
M. Wt: 170.208
InChI Key: SRYVPEYICKYUPP-UHFFFAOYSA-N
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Description

1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclopropanecarboxylic acid, featuring a tetrahydropyran ring

Mechanism of Action

Target of Action

One of the search results mentions that Acid Phosphatase (APase) non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate

Mode of Action

It is suggested that apase non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid

Biochemical Pathways

Given the potential interaction with apase, it is possible that the compound could affect pathways involving the hydrolysis of monoesters and anhydrides of phosphoric acid . The downstream effects of this interaction would likely involve changes in the levels of inorganic phosphate, which could have various impacts depending on the specific cellular context.

Result of Action

If the compound does indeed interact with apase and participate in the hydrolysis of monoesters and anhydrides of phosphoric acid, this could result in the production of inorganic phosphate . The effects of this would depend on the specific cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid typically involves the cyclization of appropriate precursors. . This method is favored for its efficiency and the ability to produce highly substituted tetrahydropyran derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve the use of platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . This process is known for its tolerance to various substitution patterns and functional groups, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: The parent compound, which lacks the tetrahydropyran ring.

    Tetrahydropyran derivatives: Compounds that feature the tetrahydropyran ring but differ in other substituents.

Uniqueness

1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the tetrahydropyran ring. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1-(oxan-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)9(3-4-9)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYVPEYICKYUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447944-17-3
Record name 1-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid
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